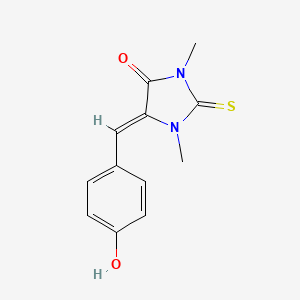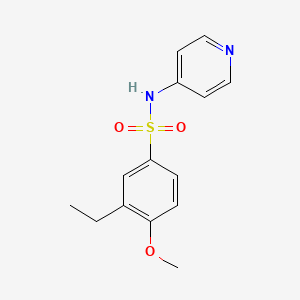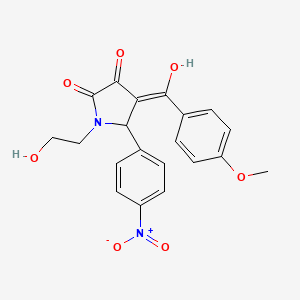
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as HBD, is a synthetic compound with a molecular formula of C12H12N2O2S. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. HBD has been widely studied for its potential applications in scientific research, especially in the field of medicine.
Mécanisme D'action
The exact mechanism of action of HBD is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HBD has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
HBD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, HBD has been shown to exhibit anticancer properties, which may help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using HBD in lab experiments is its relatively low toxicity. HBD has been shown to have low cytotoxicity in vitro, which makes it a potentially useful tool for studying cellular processes. However, one of the limitations of using HBD in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of HBD for use in experiments.
Orientations Futures
There are many potential future directions for research on HBD. One area of research that is particularly promising is the development of HBD-based drug delivery systems. These systems could be used to deliver drugs to specific cells or tissues in the body, which could help to increase the effectiveness of the drugs and reduce their side effects. Another area of research is the use of HBD as a molecular probe for imaging studies. HBD has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging studies in living cells and tissues. Finally, further research is needed to fully understand the mechanism of action of HBD and its potential applications in medicine and other fields of scientific research.
Méthodes De Synthèse
The synthesis of HBD involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-hydroxybenzylidene)-thiosemicarbazide. This intermediate compound is then reacted with methyl iodide to form HBD. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
HBD has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of medicine. HBD has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-13-10(11(16)14(2)12(13)17)7-8-3-5-9(15)6-4-8/h3-7,15H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBZIGCWMMIXLL-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)O)/C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432089.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5432090.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5432100.png)
![4-hydroxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5432105.png)
![2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5432113.png)
![5-[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B5432120.png)
![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-isopropyl-2-methylpiperazine](/img/structure/B5432123.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5432129.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5432146.png)


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5432177.png)